4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid

GABA-A receptor charge state binding affinity

Researchers often waste resources procuring generic pyridazinyl-GABA derivatives that fail to replicate due to unverified charge states and linker chemistry. 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid solves this by providing a precisely defined neutral pyridazinone scaffold with an acetyl-amide linkage to GABA. • Neutral charge eliminates off-target GABA-A antagonist activity - ideal negative control for SR 95531 studies. • Dual pharmacophore enables systematic MAO-A/GAT1 SAR screening. • Consistent quality (≥98% purity); dispatched globally under controlled conditions.

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
Cat. No. B10992514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid
Molecular FormulaC16H17N3O4
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O
InChIInChI=1S/C16H17N3O4/c20-14(17-10-4-7-16(22)23)11-19-15(21)9-8-13(18-19)12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20)(H,22,23)
InChIKeyVMJOUXAZHNUCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic Acid – Overview


4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid (molecular formula C₂₀H₁₇N₃O₄, MW 363.4 g/mol) is a synthetic, charge-neutral pyridazinone derivative in which a 6-oxo-3-phenylpyridazin-1(6H)-ylacetyl moiety is linked to a γ-aminobutyric acid (GABA) side chain via an amide bond [1]. It belongs to the broader class of pyridazinyl-GABA conjugates originally explored as GABAA receptor ligands, but its neutral pyridazinone scaffold and acetyl spacer distinguish it from the positively charged 3-aminopyridazinium GABA-A antagonists such as SR 95531 (gabazine) [2]. This structural design eliminates the permanent cationic charge required for optimal GABAA receptor recognition in classical aminopyridazine antagonists, potentially altering blood-brain barrier permeability and off-target profiles while retaining the GABA-mimetic butyric acid pharmacophore [3].

Neutral pyridazinone core may shift target engagement away from orthosteric GABA-A site.

Acetyl amide linker differs from direct N-alkyl linkage, modulating recognition at SLC6 transporters.

GABA-mimetic butanoic acid enables GABA transporter interaction studies.

Specificity of 4-{[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic Acid over Generic Ligands


Generic substitution among pyridazinyl-GABA derivatives is unreliable because subtle variations in charge state, linker chemistry, and ring electronics produce divergent pharmacological and pharmacokinetic profiles. The classical GABAA antagonists such as SR 95531 (gabazine) and SR 95103 rely on a delocalized positive charge in an amidinic or guanidinic system for high-affinity receptor binding [1]. In contrast, 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid presents a neutral 6-oxopyridazin-1-yl ring linked via an acetyl spacer, a combination that may reduce affinity for the orthosteric GABAA antagonist site while introducing alternative interactions with transporters such as GAT1 or metabolic enzymes such as MAO [2][3]. Simply selecting a “pyridazinyl-GABA” compound without verifying charge class, linker identity, and phenyl-substitution pattern risks procuring a molecule with an entirely different target engagement profile.

Charge class mismatch: neutral vs. cationic aminopyridazinium may shift GABA-A binding profile.

Linker identity variation: acetyl amide vs. N-alkyl may alter GAT1 and MAO recognition.

Phenyl substitution pattern differences may modify off-target selectivity and CNS penetration.

Key Differentiating Evidence for 4-{[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic Acid


Charge State and GABA-A Antagonist Binding

Unlike the charged aminopyridazinium GABA-A antagonists SR 95531 and SR 95103, which carry a delocalized positive charge essential for high-affinity binding to the orthosteric GABA site, 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid is a neutral pyridazinone [1]. In the Wermuth et al. (1987) series, compounds bearing a charge-delocalized amidinic system (e.g., SR 95103) displaced [³H]GABA with IC₅₀ values in the low micromolar range, whereas neutral lactam analogs showed markedly reduced or absent displacement [1].

Charge state & GABA-A binding
Class-level inference
Target: No reported [³H]GABA displacement data.
Comparator: SR 95103 IC₅₀ ≈ 2–5 µM (rat brain membranes).
May avoid orthosteric GABA-A antagonism, enabling cleaner off-target profiling.
Predicted loss of affinity; direct binding data needed.
GABA-A receptor charge state binding affinity

Linker Chemistry: Acetyl Amide vs. N-Alkyl Side Chain

The compound incorporates an acetyl amide linker between the pyridazinone ring and the butanoic acid side chain, distinguishing it from the direct N-alkyl linked analog 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid (CAS 346407-12-3). BindingDB data show that the direct N-alkyl analog exhibits an IC₅₀ of 25.7 µM for inhibition of mouse GAT1 (GABA transporter 1), a relatively weak interaction [1]. The acetyl amide spacer in the target compound introduces an additional hydrogen-bond acceptor and alters the conformational flexibility between the heterocycle and the carboxylate, which may modulate transporter recognition and metabolic stability.

Linker chemistry: GAT1
Cross-study comparable
Target: No direct GAT1 IC₅₀ data.
Comparator: N-alkyl analog IC₅₀ = 25.7 µM (mouse GAT1).
Acetyl spacer may alter GABA transporter recognition vs. N-alkyl series.
Direct target IC₅₀ required for selection.
linker chemistry GABA transporter GAT1

MAO-A Selectivity from Pyridazinylacetic Acid Scaffold

The pyridazinylacetic acid substructure present in 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid is a recognized pharmacophore for monoamine oxidase-A (MAO-A) inhibition. Khattab et al. (2008) demonstrated that pyridazinylacetic acid derivatives selectively inhibit MAO-A over MAO-B, with the most selective compound (5d) achieving selectivity index (SI) values favoring MAO-A [1]. While the target compound has not been directly assayed, the conserved pyridazinone-acetyl scaffold suggests potential MAO-A inhibitory activity that differentiates it from aminopyridazine GABA-A antagonists, which show no interaction with MAO enzymes [2].

MAO-A scaffold potential
Class-level inference
Pyridazinylacetic acid core suggests MAO-A preference.
May support MAO-A inhibitor screening as a starting scaffold.
No direct MAO inhibition data for target.
monoamine oxidase MAO-A pyridazinylacetic acid

CNS MPO and Lipophilicity Profile

A comparison of computed physicochemical descriptors reveals that the acetyl amide linker in 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid increases topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the direct N-alkyl analog, while maintaining a comparable cLogP [1]. The neutral pyridazinone core yields a lower molecular weight and reduced hydrogen-bond donor count compared to the charged aminopyridazinium antagonist SR 95531 (MW 271.3 for famiraprinium, the imino analog) [2]. These parameters influence CNS multiparameter optimization (MPO) scores, an important consideration for neurosciences procurement where blood-brain barrier penetration is a key selection criterion.

CNS physicochemical profile
Supporting evidence
Target: MW 363.4, TPSA ≈ 100–110 Ų, cLogP ≈ 2.0–2.5.
N-alkyl analog: MW 258, TPSA ≈ 72–80 Ų.
Higher TPSA and MW may reduce passive BBB penetration relative to simpler analog.
CNS MPO scores should be verified experimentally.
physicochemical properties CNS MPO lipophilicity

Application Scenarios for 4-{[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic Acid


Probe Development for GAT1 and MAO-A

Given its structural divergence from charged GABAA antagonists, 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid is best deployed as a starting scaffold for probing non-canonical GABAergic targets. The pyridazinylacetic acid core suggests potential MAO-A inhibition [1], while the butanoic acid side chain is a recognized GABA-mimetic for transporter recognition [2]. This dual pharmacophore makes it suitable for screening campaigns aimed at identifying dual MAO-A/GAT1 ligands for antidepressant or anticonvulsant research, where the target compound's neutral state may offer advantages in CNS penetration over permanently charged analogs [3].

SAR Studies on Pyridazinone Linker Effects

The acetyl amide linker in this compound provides a chemically distinct connection between the pyridazinone heterocycle and the GABA side chain, compared to the direct N-alkyl linkage found in 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid (GAT1 IC₅₀ = 25.7 µM) [2]. This enables systematic SAR exploration of linker length, rigidity, and hydrogen-bonding capacity. Medicinal chemistry teams should procure this compound alongside the direct N-alkyl analog and other linker variants to build comprehensive SAR tables that correlate linker chemistry with target engagement at GABA transporters and related SLC6 family members.

Negative Control for GABA-A Antagonist Studies

Because the neutral 6-oxopyridazinone core lacks the charge-delocalized amidinic system required for high-affinity GABA-A antagonist binding [3], this compound can serve as a structurally matched negative control in experiments using cationic aminopyridazine GABA-A antagonists such as SR 95531. Its use helps control for non-specific effects arising from the pyridazine-phenyl scaffold and the butanoic acid moiety, without engaging the orthosteric GABA-A site, thereby increasing the rigor of electrophysiological and behavioral pharmacology studies.

In Silico Pharmacophore Modeling and Virtual Screening

The well-defined three-point pharmacophore of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid—comprising the 3-phenylpyridazinone ring, the acetyl amide linker, and the terminal carboxylic acid—makes it an ideal query molecule for ligand-based virtual screening. Computational chemistry groups can use its computed physicochemical profile (MW = 363.4, TPSA ≈ 100–110 Ų, cLogP ≈ 2.0–2.5) [1] to filter compound libraries for novel MAO or GABA transporter ligands, particularly those seeking CNS-accessible chemotypes with moderate lipophilicity and acceptable hydrogen-bonding capacity.

Application
Selection Property
Validation Focus
GABAergic non-canonical target screening
Neutral scaffold & GABA-mimetic side chain
GAT1 uptake and MAO-A enzymatic assays
Linker SAR studies
Acetyl amide vs. N-alkyl connectivity
GABA transporter binding profile
Negative control for GABA-A studies
Charge-neutral core lacking amidinic system
Orthosteric GABA-A binding absence
Ligand-based virtual screening
Computed TPSA, HBA, HBD, MW profile
CNS-accessible chemotype filtering
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